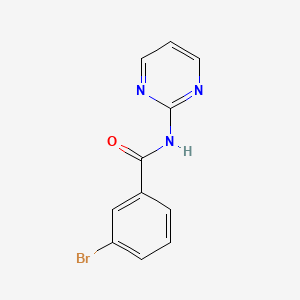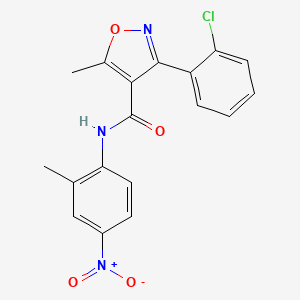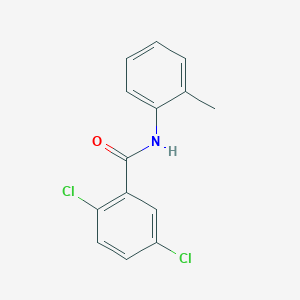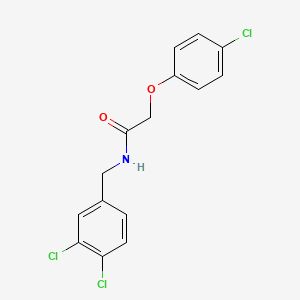
3-bromo-N-(pyrimidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(pyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of acyclic imides It is characterized by the presence of a bromine atom attached to the benzene ring and a pyrimidine ring attached to the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(pyrimidin-2-yl)benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with 2-aminopyrimidine. The reaction is carried out under standard condensation conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified using column chromatography to obtain the desired compound in good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(pyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The amide group can participate in condensation reactions with other carbonyl compounds to form imides or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Reagents such as acyl chlorides or anhydrides are used, often in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.
Condensation Reactions: Products include imides or other carbonyl derivatives.
Scientific Research Applications
3-Bromo-N-(pyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyrimidin-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromine atom and the pyrimidine ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3-Bromo-N-(pyridin-2-yl)benzamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: Contains an additional bromine atom on the benzoyl group and a pyridine ring.
Uniqueness: 3-Bromo-N-(pyrimidin-2-yl)benzamide is unique due to the presence of the pyrimidine ring, which may confer different biological activities and chemical reactivity compared to its pyridine analogs.
Properties
Molecular Formula |
C11H8BrN3O |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
3-bromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H8BrN3O/c12-9-4-1-3-8(7-9)10(16)15-11-13-5-2-6-14-11/h1-7H,(H,13,14,15,16) |
InChI Key |
UJSIRAQRQNLQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10962785.png)
![N-(4-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962787.png)
![2-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10962799.png)
![N-(4-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962800.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962805.png)
![(4-bromo-1-ethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10962816.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10962823.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10962838.png)

![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10962855.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10962857.png)

![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10962878.png)

